molecular formula C12H13IN2O2 B592254 Tert-butyl 3-iodo-1H-pyrrolo[3,2-C]pyridine-1-carboxylate CAS No. 877060-48-5

Tert-butyl 3-iodo-1H-pyrrolo[3,2-C]pyridine-1-carboxylate

Cat. No. B592254
M. Wt: 344.152
InChI Key: ZCUUSJHYRNBFJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 3-iodo-1H-pyrrolo[3,2-C]pyridine-1-carboxylate is a chemical compound with the CAS Number: 877060-48-5 . It has a molecular weight of 344.15 . The compound is typically stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H13IN2O2/c1-12(2,3)17-11(16)15-7-9(13)8-6-14-5-4-10(8)15/h4-7H,1-3H3 . This code provides a specific textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . The compound’s IUPAC name is tert-butyl 3-iodo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate .

Scientific Research Applications

Synthesis of N-Heterocycles

Chiral sulfinamides, notably tert-butanesulfinamide, have been extensively used in the stereoselective synthesis of amines and their derivatives. They are instrumental in asymmetric N-heterocycle synthesis via sulfinimines, providing access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives. These compounds are pivotal as they represent the structural motif of numerous natural products and therapeutically relevant compounds. This methodology highlights the critical role of tert-butyl groups in facilitating the creation of complex molecular architectures with significant biological and pharmaceutical potential (Philip et al., 2020).

Coordination Chemistry and Properties

The chemistry and properties of compounds containing 2,2′-pyridine-2,6-diylbis(1H-benzimidazole) and 2,2′-pyridine-2,6-diylbis(1,3-benzothiazole) have been reviewed extensively. These studies encompass the preparation procedures and properties of free organic compounds, their protonated and/or deprotonated forms, and their complex compounds. Such reviews are crucial for identifying areas of potential interest for future investigations, including unknown analogues of the aforementioned compound class (Boča et al., 2011).

Interaction with Metals

Research on the influence of metals on the electronic system of biologically significant molecules, such as benzoic, 2-hydroxybenzoic, and 3-pyridine carboxylic acids, has provided insights into how metals can perturb and stabilize the electronic systems of ligands. This understanding is fundamental for the physico-chemical characterization of interactions between such compounds and biological targets, potentially guiding the development of molecules with specific reactivities and affinities for enzymes (Lewandowski et al., 2005).

Safety And Hazards

The compound has been classified with the signal word “Warning” and is associated with the hazard statements H302, H315, H319, and H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

tert-butyl 3-iodopyrrolo[3,2-c]pyridine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13IN2O2/c1-12(2,3)17-11(16)15-7-9(13)8-6-14-5-4-10(8)15/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCUUSJHYRNBFJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C2=C1C=CN=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50722866
Record name tert-Butyl 3-iodo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50722866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-iodo-1H-pyrrolo[3,2-C]pyridine-1-carboxylate

CAS RN

877060-48-5
Record name 1,1-Dimethylethyl 3-iodo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=877060-48-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 3-iodo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50722866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.